molecular formula C8H8ClNO3 B12546650 2-Hydroxyethyl 2-chloropyridine-4-carboxylate CAS No. 143704-40-9

2-Hydroxyethyl 2-chloropyridine-4-carboxylate

Cat. No.: B12546650
CAS No.: 143704-40-9
M. Wt: 201.61 g/mol
InChI Key: KNJXHLUTXJWOJZ-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-chloropyridine-4-carboxylate is a chemical compound with the molecular formula C8H8ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-chloropyridine-4-carboxylate typically involves the reaction of 2-chloropyridine-4-carboxylic acid with ethylene glycol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl 2-chloropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl 2-chloropyridine-4-carboxylate is unique due to the presence of both a hydroxyl group and a chlorine atom on the pyridine ring.

Properties

CAS No.

143704-40-9

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-hydroxyethyl 2-chloropyridine-4-carboxylate

InChI

InChI=1S/C8H8ClNO3/c9-7-5-6(1-2-10-7)8(12)13-4-3-11/h1-2,5,11H,3-4H2

InChI Key

KNJXHLUTXJWOJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)OCCO)Cl

Origin of Product

United States

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